molecular formula C11H17NO4 B2618411 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid CAS No. 1381802-24-9

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid

Cat. No.: B2618411
CAS No.: 1381802-24-9
M. Wt: 227.26
InChI Key: MPCSNPBPOJATQG-UHFFFAOYSA-N
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Description

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an acetic acid moiety and an allyloxycarbonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid typically involves the reaction of piperidine derivatives with allyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps like crystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(1-Tosylpiperidin-4-yl)acetic acid
  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
  • 2-(1-((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid
  • 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid
  • 2-(Piperidin-4yl)acetic acid hydrochloride

Comparison: Compared to these similar compounds, 2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid is unique due to its allyloxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(1-prop-2-enoxycarbonylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-5-3-9(4-6-12)8-10(13)14/h2,9H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCSNPBPOJATQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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